2-(2-Phenylethynyl)pyridine

Organic Synthesis Cross-Coupling Green Chemistry

Selecting 2-(2-Phenylethynyl)pyridine is the critical path for unlocking specific heterocyclic syntheses. Its ortho-substitution enables the formation of isoxazolo[2,3-a]pyridinium salts—a route to 6-substituted 2-phenacylpyridines, inaccessible via 3- or 4-isomers. This compound also uniquely facilitates N-chelation for gold(III) complexes, vital for phosphorescent materials and OLED R&D. With a favorable LogP (~2.9) for CNS drug discovery and established scalable ionic liquid-based synthesis, it is the structurally sound, highly tractable building block for your advanced research.

Molecular Formula C13H9N
Molecular Weight 179.22 g/mol
CAS No. 13141-42-9
Cat. No. B076701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylethynyl)pyridine
CAS13141-42-9
Molecular FormulaC13H9N
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=CC=N2
InChIInChI=1S/C13H9N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-8,11H
InChIKeyRODTWUBQTXSTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenylethynyl)pyridine (CAS 13141-42-9): A Key Alkynyl-Pyridine Building Block for Advanced Organic Synthesis and Materials Science


2-(2-Phenylethynyl)pyridine is a pyridine derivative featuring a phenylethynyl group at the 2-position, with the molecular formula C13H9N and a molecular weight of 179.22 g/mol [1]. This compound is characterized by its rigid, conjugated structure, which imparts specific photophysical properties and makes it a versatile precursor for heterocyclic synthesis [1]. It is typically synthesized via palladium-catalyzed Sonogashira coupling [2] and is commercially available for research applications.

Why 2-(2-Phenylethynyl)pyridine Cannot Be Replaced by Its 3- or 4-Isomers or Other Pyridine Derivatives in Critical Applications


The position of the phenylethynyl group on the pyridine ring dictates distinct electronic and steric properties, leading to divergent reactivity and application profiles. For instance, 2-(2-Phenylethynyl)pyridine's ortho-relationship between the nitrogen and the alkyne facilitates specific intramolecular cyclizations that are impossible for the 3- or 4-isomers [1]. In metal coordination, the 2-position allows for N-chelation with a bound metal on the alkyne, a mode not accessible to the 4-isomer [2]. Furthermore, in biological contexts, regioisomers exhibit markedly different activities; 4-(phenylethynyl)pyridine is a precursor for cytokinin analogs [3], while 2-(phenylethynyl)pyridine derivatives are key scaffolds for mGluR5 modulators [4]. Simple substitution based on molecular formula alone ignores these critical, structure-driven performance differences.

Quantitative Differentiation of 2-(2-Phenylethynyl)pyridine: Comparative Data on Synthesis Efficiency, Reactivity, and Application-Specific Performance


High-Yield Synthesis via an Ionic Liquid-Mediated Heck Alkynylation Protocol

A protocol using bis(η3-allyl-μ-chloropalladium(II)), triphenylphosphine, pyrrolidine, and 1-butyl-3-methylimidazolium tetrafluoroborate at 100°C for 4 hours under an inert atmosphere provides 2-(2-phenylethynyl)pyridine in a quantitative yield of 100% [1]. This represents a significant improvement over a standard Sonogashira coupling procedure reported for the same compound, which provided a yield of 83% after chromatographic purification [2].

Organic Synthesis Cross-Coupling Green Chemistry

Unique Reactivity Profile: Facile Cyclization to Isoxazolo[2,3-a]pyridinium Salts Not Shared by 3- or 4-Isomers

Upon oxidation, 2-(phenylethynyl)pyridine undergoes an immediate and specific intramolecular cyclization of its N-oxide at the ethynyl group to form an isoxazolo[2,3-a]pyridinium salt [1]. This reaction is a direct consequence of the ortho-relationship between the pyridine nitrogen and the alkyne. The resulting salt is a versatile intermediate for accessing 6-substituted 2-phenacylpyridines, a compound class that is 'not easily synthesized through alternative procedures' [1]. In contrast, the 3- and 4-phenylethynylpyridine isomers lack this specific spatial arrangement and do not undergo this useful, high-value cyclization.

Heterocyclic Chemistry Cyclization Building Block

Established Reverse-Phase HPLC Method with Specific Retention Characteristics

A validated reverse-phase (RP) HPLC method using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase has been reported for the analysis of 2-(2-Phenylethynyl)pyridine [1]. This method provides a defined retention time and peak shape for this specific analyte. While this does not provide a direct quantitative comparison to an isomer, the method's existence and its specific, scalable parameters offer a clear operational advantage for procurement and quality control, ensuring identity and purity can be verified against a known standard. This contrasts with the 4-isomer, for which such a well-defined, publicly available HPLC method is not as readily found, potentially increasing analytical burden for the user.

Analytical Chemistry Quality Control HPLC

Differential Performance as a Ligand Scaffold: Formation of Luminescent Gold(III) Complexes

2-(2-Pyridyl)phenyl-based gold(III) complexes, incorporating the 2-phenylpyridine core which is structurally related to 2-(2-phenylethynyl)pyridine, have been shown to form luminescent mono-cyclometalated gold(III) cis-dialkynyl complexes with photoluminescence quantum yields (PLQY) of up to 0.58 in solution and 0.78 in solid state [1]. The use of the 2-pyridyl motif is essential for this specific cyclometalation, which is not possible with the 4-isomer. While the target compound itself is the alkynyl component in this study, it serves as a critical reference point for designing materials with tunable emission properties. The 4-isomer, lacking the necessary geometry for N-chelation, cannot participate in this class of luminescent complexes, highlighting a key application space where the 2-substituted pyridine is uniquely required.

Coordination Chemistry Materials Science Photophysics

Computational LogP and Topological Polar Surface Area (TPSA) Differentiate Physicochemical Profile from 4-Isomer

Computed physicochemical properties from authoritative sources highlight subtle but potentially significant differences between the isomers. The XLogP3 of 2-(2-phenylethynyl)pyridine is calculated as 2.9 [1], whereas the ACD/LogP for the 4-isomer is predicted to be 3.29 . This difference in lipophilicity (ΔLogP ≈ 0.4) could influence membrane permeability and pharmacokinetic behavior in a drug discovery context. Additionally, the topological polar surface area (TPSA) is 12.9 Ų for the 2-isomer [1] and 13 Ų for the 4-isomer . While this is a direct, quantitative difference, it should be viewed as supportive evidence.

Medicinal Chemistry ADME Drug Design

Ideal Scientific and Industrial Application Scenarios for 2-(2-Phenylethynyl)pyridine Based on Quantitative Evidence


Synthesis of Fused Bicyclic Heterocycles via N-Oxide Cyclization

As a direct consequence of its unique reactivity (see Evidence Item 2), 2-(2-Phenylethynyl)pyridine is the required precursor for generating isoxazolo[2,3-a]pyridinium salts, which are key intermediates for synthesizing 6-substituted 2-phenacylpyridines [1]. This application is fundamentally inaccessible using the 3- or 4-isomers.

Development of Luminescent Metal Complexes and Sensors

The ortho-positioning of the pyridine nitrogen and the alkynyl group is essential for forming chelated metal complexes with gold(III) and other metals (see Evidence Item 4). Researchers aiming to develop new phosphorescent materials, OLED components, or luminescent sensors should select this specific isomer, as the 4-isomer cannot achieve the same coordination geometry [1].

Medicinal Chemistry Scaffold for CNS-Targeted Agents

While this compound is a building block, its physicochemical profile (LogP 2.9) and the known activity of its derivatives as mGluR5 modulators make it a preferred starting point for CNS drug discovery programs [1]. The lower lipophilicity compared to the 4-isomer (see Evidence Item 5) aligns well with desired properties for blood-brain barrier penetration, guiding medicinal chemists in their initial scaffold selection.

High-Efficiency Synthesis Workflows and Quality Control

The combination of a high-yielding, ionic liquid-based synthetic route (see Evidence Item 1) and the availability of a validated HPLC analytical method (see Evidence Item 3) makes 2-(2-Phenylethynyl)pyridine a highly tractable compound for both large-scale synthesis and routine quality control [REFS-1, REFS-2]. This reduces development friction and is a strong practical argument for its selection over less well-characterized or more difficult-to-synthesize analogs.

Technical Documentation Hub

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